

# Comprehensive literature review of ZD-7114 hydrochloride

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## Compound of Interest

Compound Name: ZD-7114 hydrochloride

Cat. No.: B1663680

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## ZD-7114 Hydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**ZD-7114 hydrochloride**, also known as ICI D7114, is a potent and selective  $\beta$ 3-adrenergic receptor agonist. This technical guide provides a comprehensive review of the existing scientific literature on **ZD-7114 hydrochloride**, focusing on its mechanism of action, preclinical pharmacology, and relevant experimental methodologies. The compound has been primarily investigated for its thermogenic and lipolytic effects, suggesting potential therapeutic applications in obesity and metabolic disorders. This document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the core signaling pathways and experimental workflows. While extensive preclinical in vivo data exists, information regarding its specific binding affinities, pharmacokinetics, chemical synthesis, and clinical development is limited in the public domain.

### Chemical and Physical Properties

**ZD-7114 hydrochloride** is the hydrochloride salt of (S)-4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]-N-(2-methoxyethyl)phenoxyacetamide. Its chemical structure and properties are summarized in the table below.

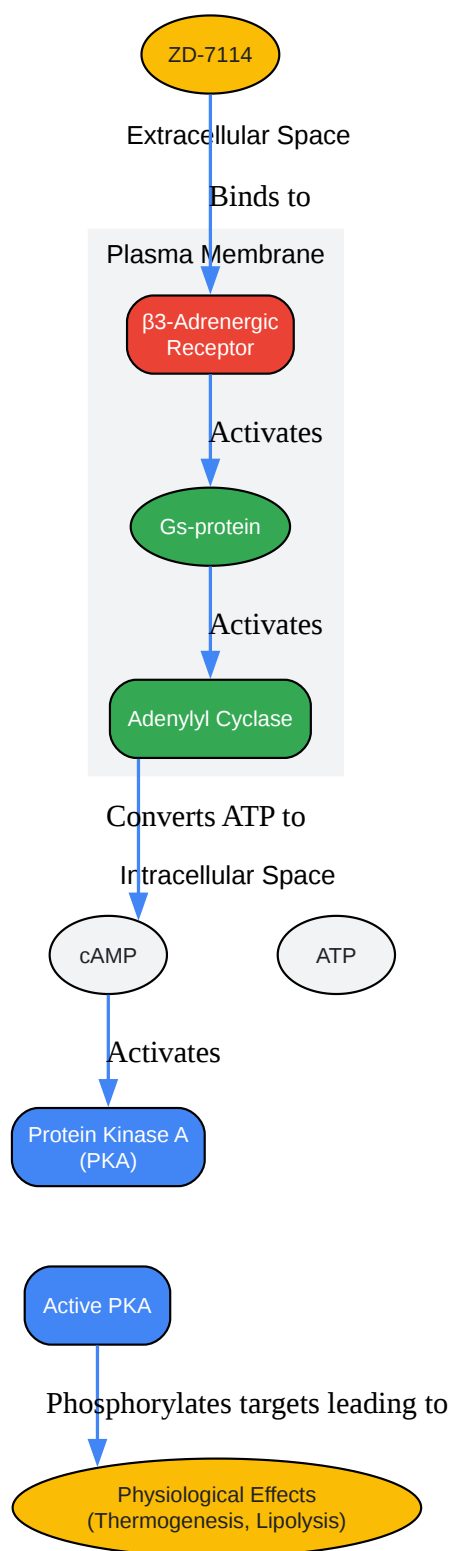
Property	Value
Chemical Formula	C22H31ClN2O6
Molecular Weight	454.95 g/mol [1]
CAS Number	129689-28-7 (HCl salt)[1][2]
Appearance	Solid powder[1]
Storage	Dry, dark, at 0-4°C for short term or -20°C for long term[1]
Solubility	To be determined; may be soluble in DMSO[1]

## Mechanism of Action

**ZD-7114 hydrochloride** is a selective agonist for the  $\beta_3$ -adrenergic receptor, a G-protein coupled receptor predominantly expressed in brown and white adipose tissue.[1][3]

## Signaling Pathway

Activation of the  $\beta_3$ -adrenergic receptor by ZD-7114 initiates a downstream signaling cascade. This pathway involves the coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin, to mediate the physiological effects of ZD-7114.



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### $\beta_3$ -Adrenergic Receptor Signaling Pathway

## Preclinical Pharmacology

The preclinical pharmacological effects of **ZD-7114 hydrochloride** have been investigated primarily in the context of energy metabolism.

### In Vivo Efficacy

Studies in conscious rats, cats, and dogs have demonstrated that ZD-7114 stimulates whole-body oxygen consumption.[3][4] In rats, oral administration of **ZD-7114 hydrochloride** was shown to increase oxygen consumption and brown adipose tissue (BAT) mitochondrial guanosine diphosphate (GDP)-binding, an indicator of thermogenic activity.[3][4] Notably, these effects were observed at doses that did not produce chronotropic effects on the heart, suggesting selectivity for  $\beta$ 3-adrenergic receptors over  $\beta$ 1 and  $\beta$ 2 receptors.[3][4]

Parameter	Species	ED50	Route of Administration	Reference
Oxygen Consumption	Rat	0.04 mg/kg	Oral (p.o.)	[3][4]
BAT Mitochondrial GDP-Binding	Rat	0.15 mg/kg	Oral (p.o.)	[3][4]

In obese fa/fa Zucker rats, chronic treatment with ZD-7114 (3 mg/kg/day in drinking water) significantly reduced weight gain and activated brown adipose tissue thermogenesis without affecting food intake.[5][6]

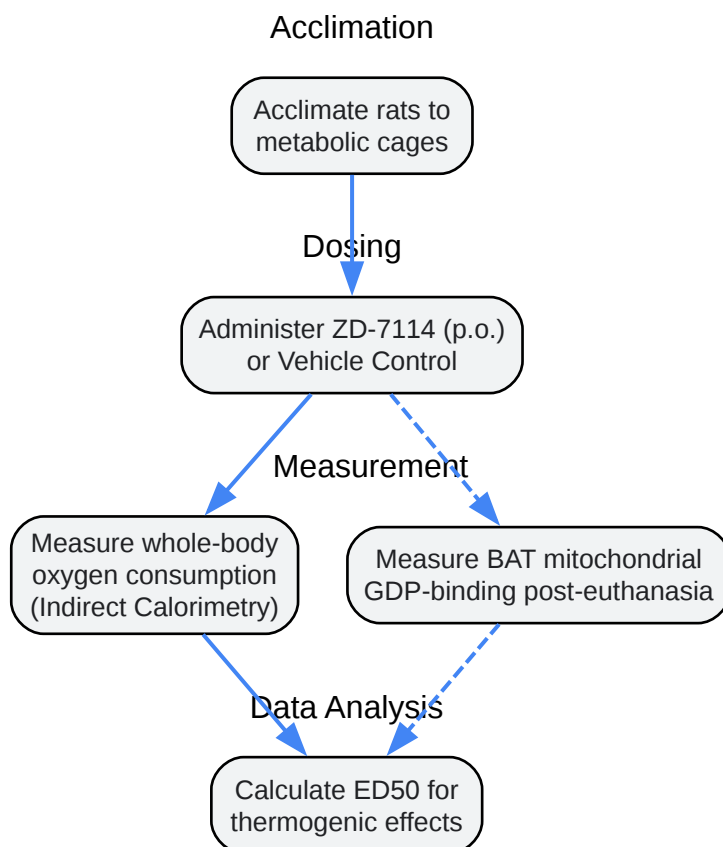
### Gastroprotective Effects

Pretreatment with ZD-7114 (3 mg/kg, p.o.) in rats was found to have a significant gastroprotective effect against aspirin plus pylorus ligation-induced gastric ulcers.[7][8] The proposed mechanisms for this effect include enhancement of gastric mucosal blood flow, reduction in gastric motility, and strengthening of the gastric mucosal barrier.[7][8]

## Experimental Protocols

### In Vivo Thermogenesis Assessment in Rats

A common experimental workflow to assess the thermogenic effect of ZD-7114 in vivo is outlined below. This is a conceptual workflow based on typical methodologies in the field.



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### In Vivo Thermogenesis Experimental Workflow

Detailed Methodology for GDP-Binding Assay (as described in related literature):

- Following the experimental period, animals are euthanized.
- Interscapular brown adipose tissue (BAT) is dissected and homogenized in a buffer solution.
- Mitochondria are isolated from the homogenate by differential centrifugation.
- The mitochondrial protein concentration is determined.

- Mitochondria are incubated with radiolabeled GDP (e.g., [3H]GDP) in the presence and absence of an excess of unlabeled GDP to determine specific binding.
- The amount of bound radiolabel is quantified by liquid scintillation counting.

## In Vitro Lipolysis Assay

The lipolytic activity of ZD-7114 can be assessed in vitro using isolated adipocytes. A common method involves the quantification of glycerol released into the culture medium, as glycerol is a product of triglyceride hydrolysis.

Protocol for Glycerol Release Assay:

- Isolate primary adipocytes from adipose tissue or use a differentiated adipocyte cell line (e.g., 3T3-L1).
- Incubate the adipocytes with various concentrations of **ZD-7114 hydrochloride** or a vehicle control. A positive control, such as isoproterenol (a non-selective  $\beta$ -agonist), is typically included.[\[9\]](#)
- After the incubation period, collect the culture medium.
- Measure the concentration of glycerol in the medium using a commercial glycerol assay kit. These kits typically involve enzymatic reactions that produce a colorimetric or fluorometric signal proportional to the glycerol concentration.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Normalize the glycerol release to the cell number or total protein content.

## Selectivity Profile

ZD-7114 is described as a selective  $\beta$ 3-adrenergic receptor agonist, with minimal effects on  $\beta$ 1 and  $\beta$ 2 receptors at therapeutic doses.[\[1\]](#)[\[3\]](#) This selectivity is crucial for minimizing cardiovascular side effects such as increased heart rate (mediated by  $\beta$ 1 receptors) and muscle tremors (mediated by  $\beta$ 2 receptors). However, specific quantitative data on the binding affinities ( $K_i$  or  $K_d$  values) of ZD-7114 for the different  $\beta$ -adrenergic receptor subtypes are not readily available in the published literature.

## Pharmacokinetics and Metabolism

Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of **ZD-7114 hydrochloride** is not available in the public domain. Such studies are typically conducted during preclinical development to assess the drug-like properties of a compound.

## Chemical Synthesis

The chemical synthesis of **ZD-7114 hydrochloride** has not been detailed in the reviewed scientific literature. Commercial suppliers indicate that custom synthesis may be available.<sup>[1]</sup>

## Clinical Trials and Safety

A search of clinical trial registries, including ClinicalTrials.gov, did not yield any registered clinical trials for ZD-7114 or ICI D7114. Furthermore, no published data from human clinical studies were found. Preclinical safety and toxicology data for **ZD-7114 hydrochloride** are not available in the public domain.

## Conclusion

**ZD-7114 hydrochloride** is a selective  $\beta_3$ -adrenergic receptor agonist with demonstrated thermogenic and lipolytic effects in preclinical animal models. Its ability to increase energy expenditure without significant cardiovascular side effects at effective doses in these models highlights its potential as a therapeutic agent for obesity and related metabolic disorders. However, a comprehensive evaluation of its potential is hampered by the lack of publicly available data on its in vitro selectivity profile, pharmacokinetics, chemical synthesis, and clinical safety and efficacy. Further research and disclosure of these data would be necessary to fully understand the therapeutic potential of **ZD-7114 hydrochloride**.

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